molecular formula C21H22N2O5 B2406150 Fmoc-Asp(NMe2)-OH CAS No. 138585-02-1

Fmoc-Asp(NMe2)-OH

Cat. No.: B2406150
CAS No.: 138585-02-1
M. Wt: 382.416
InChI Key: VXKRBLOYXZGVTI-SFHVURJKSA-N
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Description

Fmoc-Asp(NMe2)-OH: is a derivative of aspartic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethylamide (NMe2) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the Fmoc group under mild conditions .

Mechanism of Action

Target of Action

Fmoc-Asp(NMe2)-OH, also known as Fmoc-N,N-dimethyl-L-Asparagine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which the drug is conjugated. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .

Mode of Action

The compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and is designed to be stable in the bloodstream but to release the drug once inside the target cell . This selective release mechanism minimizes the impact on healthy cells and maximizes the drug’s effect on cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are closely tied to those of the ADCs in which it is used. As a part of an ADC, the compound would be expected to have a similar absorption, distribution, metabolism, and excretion (ADME) profile to that of the ADC. The specific adme properties would depend on the characteristics of the individual adc, including the nature of the antibody and the drug .

Result of Action

The primary result of the action of this compound is the delivery of a cytotoxic drug to cancer cells, leading to their destruction . By acting as a linker in an ADC, the compound enables the selective delivery of the drug, minimizing damage to healthy cells and maximizing the impact on the target cells .

Action Environment

The action of this compound is influenced by the biological environment in which it operates. Factors such as pH and the presence of specific enzymes can affect the stability of the compound and its ability to release the drug . Additionally, the compound’s action can be influenced by the characteristics of the target cells, including the expression of the target antigen and the internal environment of the cell .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-Asp(NMe2)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group, followed by the introduction of the dimethylamide group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The dimethylamide group is introduced by reacting the protected aspartic acid with dimethylamine .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : Fmoc-Asp(NMe2)-OH undergoes various chemical reactions, including deprotection, coupling, and substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine. The compound can also participate in peptide bond formation through coupling reactions with other amino acids .

Common Reagents and Conditions:

Major Products: : The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated as one of the building blocks .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other Fmoc-protected amino acids, such as Fmoc-Ala-OH, Fmoc-Gly-OH, and Fmoc-Lys(Boc)-OH. These compounds also feature the Fmoc protecting group but differ in the side chains and additional modifications .

Uniqueness: : Fmoc-Asp(NMe2)-OH is unique due to the presence of the dimethylamide group, which provides additional stability and can influence the conformation and properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .

Properties

IUPAC Name

(2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRBLOYXZGVTI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138585-02-1
Record name (2S)-3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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